molecular formula C9H14N4 B1275967 1-(Pyrimidin-2-yl)piperidin-4-amine CAS No. 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Numéro de catalogue B1275967
Numéro CAS: 412355-81-8
Poids moléculaire: 178.23 g/mol
Clé InChI: USLXJAKPMUUGPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "1-(Pyrimidin-2-yl)piperidin-4-amine" is a molecule that features both a pyrimidine and a piperidine ring. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperidine is a six-membered ring with one nitrogen atom, and it is a common structural motif in many chemical compounds, including pharmaceuticals. The combination of these two structures in one molecule suggests potential biological activity and makes it a candidate for further research in medicinal chemistry .

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used to synthesize substituted piperidines . Additionally, a practical synthesis of a piperidin-4-yloxy pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, has been described, which could be relevant to the synthesis of "1-(Pyrimidin-2-yl)piperidin-4-amine" . Moreover, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been reported, which could provide insights into similar synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal structure and DFT studies of a substituted pyrimidin-2-amine revealed the presence of intramolecular hydrogen bonds and a stable molecular conformation . Similarly, the structure of a pyrrolo[2,3-d]pyrimidin-4-yl)piperidin compound was elucidated, showing a chair conformation of the piperidine ring and specific intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of pyrimidin-2-amine derivatives has been explored in the context of forming complexes with metals, as seen in the study of 2,6-di(pyrimidin-4-yl)pyridine ligands . Additionally, amidrazones incorporating piperazines and related congeners have been synthesized and screened for antitumor activity, indicating the potential for bioactive chemical reactions involving pyrimidin-2-amine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-amine derivatives can be inferred from related compounds. For instance, the solubility, stability, and formation constants of metal complexes with pyrimidin-2-amine ligands have been studied . The antimicrobial activity of novel benzenesulfonamide derivatives containing a pyrimidin-2-yl moiety has been evaluated, suggesting that the target compound may also possess such properties . Furthermore, the computational studies of a chromeno[4,3-d]pyrimidin-5-one derivative indicate suitable physicochemical properties and oral bioavailability, which could be relevant for the pharmacokinetic profile of "1-(Pyrimidin-2-yl)piperidin-4-amine" .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

  • Microwave-Assisted Synthesis : Studies have shown the synthesis of compounds related to 1-(Pyrimidin-2-yl)piperidin-4-amine using microwave irradiation. These compounds exhibit potential antibacterial activities, indicating their application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Synthesis of Isoindoline-Diones : Another research demonstrates the synthesis of isoindoline-diones from related compounds, highlighting their potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Receptor Agonist Development

  • GPR119 Agonists : Research focused on developing GPR119 agonists, for potentially treating diabetes, identified derivatives of 1-(Pyrimidin-2-yl)piperidin-4-amine as promising candidates. These compounds showed potential in enhancing insulin secretion and reducing glucose levels in diabetic models (Kubo et al., 2021).

  • Sigma-1 Receptor Antagonists : Compounds based on the pyrimidine scaffold, including those related to 1-(Pyrimidin-2-yl)piperidin-4-amine, have been explored as sigma-1 receptor antagonists. These show potential for treating neuropathic pain, indicating their application in pain management (Lan et al., 2014).

Preparation of Kinase Inhibitors

  • Deoxycytidine Kinase Inhibitors : A practical synthesis of key intermediates related to 1-(Pyrimidin-2-yl)piperidin-4-amine for the preparation of potent deoxycytidine kinase inhibitors has been reported. This research is significant in the development of new cancer therapies (Zhang et al., 2009).

Serotonin Receptor Agonists

  • 5-HT1A Agonists : Research in the development of serotonin receptor agonists identified aminopyrimidine derivatives, closely related to 1-(Pyrimidin-2-yl)piperidin-4-amine, as potential compounds. These findings are relevant for psychiatric and neurological disorder treatments (Dounay et al., 2009).

Drug Metabolism Studies

  • Dipeptidyl Peptidase Inhibitors : The metabolism and pharmacokinetics of compounds structurally similar to 1-(Pyrimidin-2-yl)piperidin-4-amine, used as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, have been extensively studied. This research provides insights into drug development and pharmacokinetic profiling (Sharma et al., 2012).

Alzheimer's Disease Research

  • Cholinesterase and Aβ-Aggregation Inhibitors : Novel pyrimidine derivatives have been synthesized and evaluated as inhibitors of cholinesterase and amyloid-β aggregation, offering potential applications in Alzheimer's disease research (Mohamed et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 1-(Pyrimidin-2-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

1-(Pyrimidin-2-yl)piperidin-4-amine interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thus inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to be an orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that it has a significant effect at the molecular and cellular levels, particularly in the context of cancer therapy .

Propriétés

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXJAKPMUUGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406499
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412355-81-8
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 412355-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TFA (7.87 mL, 103 mmol) was added to a solution of tert-butyl 1-(pyrimidine-2-yl)piperidin-4-ylcarbamate (2.86 g, 10.3 mmol) in DCM (60 mL) at at 0° C. The reaction mixture was stirred for 2 h at room temperature and removed the solvent under reduced pressure. The residue was re-dissolved in DCM, and neutralized with aq. Na2HCO3. The solvents were removed by evaporation, the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1) to give 1-(pyrimidin-2-yl)piperidin-4-amine (1.68 g, 92%) as a white solid. 1H-NMR (CD3OD, Varian 400 MHz) δ 1.26-1.37 (2H, m), 1.75-1.99 (2H, m), 2.76-2.98 (2H, m), 2.86-3.05 (1H, m), 4.64-4.72 (2H, m), 6.53 (1H, t, J=4.8 Hz), 8.27 (2H, d, J=4.8 Hz). m/z=179.04 [M+1]+.
Name
Quantity
7.87 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 6
1-(Pyrimidin-2-yl)piperidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.